4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 70596-90-6
VCID: VC3838698
InChI: InChI=1S/C17H15ClO3/c1-11-2-4-12(5-3-11)15(17(20)21)10-16(19)13-6-8-14(18)9-7-13/h2-9,15H,10H2,1H3,(H,20,21)
SMILES: CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Molecular Formula: C17H15ClO3
Molecular Weight: 302.7 g/mol

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid

CAS No.: 70596-90-6

Cat. No.: VC3838698

Molecular Formula: C17H15ClO3

Molecular Weight: 302.7 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid - 70596-90-6

Specification

CAS No. 70596-90-6
Molecular Formula C17H15ClO3
Molecular Weight 302.7 g/mol
IUPAC Name 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C17H15ClO3/c1-11-2-4-12(5-3-11)15(17(20)21)10-16(19)13-6-8-14(18)9-7-13/h2-9,15H,10H2,1H3,(H,20,21)
Standard InChI Key KWNBDPJHEKVDAW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features:

  • 4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, contributing to electron-withdrawing effects.

  • 4-Methylphenyl group: A toluene-derived moiety providing steric bulk and moderate electron-donating characteristics.

  • 4-Oxobutanoic acid: A four-carbon chain with a ketone (C=O) and terminal carboxylic acid (-COOH) group, enabling diverse reactivity.

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Melting Point185–188°C
Boiling Point (predicted)506.1 ± 50.0°C
Density (predicted)1.270 ± 0.06 g/cm³
pKa (predicted)3.80 ± 0.10
Molecular Weight302.75 g/mol

The low pKa suggests moderate acidity, likely due to stabilization of the deprotonated carboxylate via resonance . The high melting point indicates strong intermolecular interactions, possibly hydrogen bonding between carboxylic acid groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A multi-step synthetic route is typically employed:

  • Claisen Condensation:

    • Reacting 4-chloroacetophenone with methyl 4-methylphenylacetate in the presence of sodium ethoxide yields the β-keto ester intermediate.

    • Reaction Conditions: Ethanol solvent, reflux (78°C), 12–24 hours.

  • Hydrolysis and Decarboxylation:

    • Acidic hydrolysis (HCl, H₂O) converts the ester to the carboxylic acid.

    • Subsequent heating induces decarboxylation, forming the final product.

Typical Yield: 65–72% after purification via recrystallization (ethanol/water) .

Industrial Manufacturing

Optimized processes involve:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

  • Catalytic Systems: Lewis acids (e.g., ZnCl₂) improve condensation efficiency.

  • Green Chemistry Approaches: Solvent-free conditions under microwave irradiation reduce environmental impact .

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes characteristic reactions of ketones and carboxylic acids:

Reaction TypeReagents/ConditionsProduct
EsterificationSOCl₂ → ROHMethyl/ethyl esters
Ketone ReductionNaBH₄, EtOHSecondary alcohol derivative
Aromatic SubstitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted analog

Structural Analogues

Notable derivatives include:

  • Methyl 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate (CAS: 70596-91-7): Ester form with improved lipid solubility .

  • 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid: Bulkier isopropyl group alters steric interactions .

Industrial and Research Applications

Chemical Intermediate

  • Pharmaceuticals: Precursor for non-steroidal anti-inflammatory drug (NSAID) candidates.

  • Agrochemicals: Building block for herbicides targeting acetolactate synthase .

Material Science

  • Coordination Polymers: Carboxylate groups bind metal ions (e.g., Zn²⁺, Cu²⁺), forming porous frameworks for gas storage .

Research Challenges and Future Directions

Limitations in Current Knowledge

  • In Vivo Pharmacokinetics: No data on absorption, distribution, or metabolism.

  • Ecotoxicological Impact: Long-term environmental persistence unstudied.

Proposed Studies

  • QSAR Modeling: Correlate substituent effects with bioactivity.

  • Target Identification: Proteomic screening to identify binding partners.

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